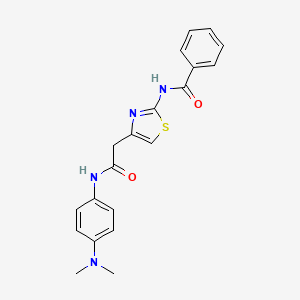
N-(5-Acetamido-2-methoxyphenyl)-5,6-dimethylpyrimidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-Acetamido-2-methoxyphenyl)-5,6-dimethylpyrimidine-4-carboxamide, also known as AMD3465, is a small molecule antagonist of the CXCR4 receptor. CXCR4 is a G protein-coupled receptor that plays a critical role in a variety of physiological processes, including immune cell trafficking, hematopoiesis, and cancer metastasis. AMD3465 has been shown to inhibit CXCR4 signaling and has potential therapeutic applications in a variety of diseases.
作用機序
N-(5-Acetamido-2-methoxyphenyl)-5,6-dimethylpyrimidine-4-carboxamide is a small molecule antagonist of the CXCR4 receptor. CXCR4 is a G protein-coupled receptor that is activated by its ligand, CXCL12. Activation of CXCR4 signaling promotes cell migration, proliferation, and survival. N-(5-Acetamido-2-methoxyphenyl)-5,6-dimethylpyrimidine-4-carboxamide binds to the CXCR4 receptor and prevents the binding of CXCL12, thereby inhibiting CXCR4 signaling.
Biochemical and Physiological Effects
N-(5-Acetamido-2-methoxyphenyl)-5,6-dimethylpyrimidine-4-carboxamide has been shown to have a variety of biochemical and physiological effects. In cancer, N-(5-Acetamido-2-methoxyphenyl)-5,6-dimethylpyrimidine-4-carboxamide has been shown to inhibit tumor cell migration and invasion, as well as angiogenesis. In addition, N-(5-Acetamido-2-methoxyphenyl)-5,6-dimethylpyrimidine-4-carboxamide has been shown to have anti-inflammatory effects and has been studied as a potential therapy for inflammatory bowel disease. N-(5-Acetamido-2-methoxyphenyl)-5,6-dimethylpyrimidine-4-carboxamide has also been shown to have neuroprotective effects and has been studied as a potential therapy for neurodegenerative diseases.
実験室実験の利点と制限
One advantage of N-(5-Acetamido-2-methoxyphenyl)-5,6-dimethylpyrimidine-4-carboxamide is its specificity for the CXCR4 receptor. This allows for targeted inhibition of CXCR4 signaling without affecting other signaling pathways. However, one limitation of N-(5-Acetamido-2-methoxyphenyl)-5,6-dimethylpyrimidine-4-carboxamide is its potential off-target effects. In addition, the pharmacokinetics of N-(5-Acetamido-2-methoxyphenyl)-5,6-dimethylpyrimidine-4-carboxamide may limit its effectiveness in vivo.
将来の方向性
There are several future directions for research on N-(5-Acetamido-2-methoxyphenyl)-5,6-dimethylpyrimidine-4-carboxamide. One potential direction is the development of more potent and selective CXCR4 antagonists. In addition, the use of N-(5-Acetamido-2-methoxyphenyl)-5,6-dimethylpyrimidine-4-carboxamide in combination with other therapies, such as chemotherapy or radiation therapy, may enhance its anti-tumor effects. Finally, the development of new preclinical models to study the effects of N-(5-Acetamido-2-methoxyphenyl)-5,6-dimethylpyrimidine-4-carboxamide in vivo may provide further insight into its potential therapeutic applications.
合成法
N-(5-Acetamido-2-methoxyphenyl)-5,6-dimethylpyrimidine-4-carboxamide can be synthesized using a multi-step process that involves the reaction of 5-acetamido-2-methoxybenzoic acid with 2,4,5-trimethylpyrimidine-4-carboxylic acid. The resulting intermediate is then treated with thionyl chloride to form the corresponding acid chloride, which is then reacted with 5,6-dimethyl-1H-benzimidazole to form N-(5-Acetamido-2-methoxyphenyl)-5,6-dimethylpyrimidine-4-carboxamide.
科学的研究の応用
N-(5-Acetamido-2-methoxyphenyl)-5,6-dimethylpyrimidine-4-carboxamide has been extensively studied in preclinical models and has shown promise as a therapeutic agent in a variety of diseases. In cancer, CXCR4 is often overexpressed and plays a critical role in promoting tumor metastasis. N-(5-Acetamido-2-methoxyphenyl)-5,6-dimethylpyrimidine-4-carboxamide has been shown to inhibit CXCR4 signaling and has potential as an anti-metastatic agent. In addition, N-(5-Acetamido-2-methoxyphenyl)-5,6-dimethylpyrimidine-4-carboxamide has been shown to have anti-inflammatory effects and has been studied as a potential therapy for inflammatory bowel disease.
特性
IUPAC Name |
N-(5-acetamido-2-methoxyphenyl)-5,6-dimethylpyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3/c1-9-10(2)17-8-18-15(9)16(22)20-13-7-12(19-11(3)21)5-6-14(13)23-4/h5-8H,1-4H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLONAIPDTYYBQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1C(=O)NC2=C(C=CC(=C2)NC(=O)C)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-Acetamido-2-methoxyphenyl)-5,6-dimethylpyrimidine-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-isopentyl-7,9-dimethyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2799337.png)
![6-(4-(2-fluorophenyl)piperazine-1-carbonyl)-1,3-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2799338.png)

![2-chloro-N-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1-methyl-1H-pyrazol-5-yl}benzamide](/img/structure/B2799341.png)




![N-cyclohexyl-N'-[2-(4-methylphenyl)-1H-indol-3-yl]urea](/img/structure/B2799347.png)
![N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2799351.png)


![(Z)-N-(4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)isobutyramide](/img/structure/B2799358.png)